molecular formula C17H14O2 B2404885 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one CAS No. 181511-71-7

3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B2404885
CAS No.: 181511-71-7
M. Wt: 250.297
InChI Key: AWXJBGPSGPZWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of chromenones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one typically involves the formation of the spirocyclopropyl moiety and its subsequent attachment to the chromenone core. One common method involves the cyclopropanation of a suitable precursor, followed by a series of condensation and cyclization reactions under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives with altered biological activities.

Scientific Research Applications

3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

    Industry: The compound’s properties can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one: shares similarities with other chromenone derivatives and spirocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic structure with a chromenone core. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2'-phenylspiro[2H-chromene-3,1'-cyclopropane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-16-13-8-4-5-9-15(13)19-11-17(16)10-14(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXJBGPSGPZWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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